molecular formula C29H58O B3270604 Nonacosan-12-one CAS No. 53098-66-1

Nonacosan-12-one

Cat. No.: B3270604
CAS No.: 53098-66-1
M. Wt: 422.8 g/mol
InChI Key: KPFPBNBKFLIUBL-UHFFFAOYSA-N
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Description

Nonacosan-12-one is a long-chain aliphatic ketone with the molecular formula C29H58O. It is a naturally occurring compound found in the epicuticular waxes of various plants. This compound is part of a broader class of long-chain ketones that play significant roles in plant physiology and have various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonacosan-12-one can be synthesized through several methods. One common approach involves the oxidation of nonacosane, a long-chain hydrocarbon, using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the use of Grignard reagents, where a long-chain alkyl magnesium bromide reacts with a suitable ketone precursor to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Nonacosan-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Nonacosan-12-one has a wide range of applications in scientific research:

Mechanism of Action

Nonacosan-12-one is similar to other long-chain ketones such as nonacosan-10-one and nonacosan-15-one. its unique position of the ketone group at the 12th carbon distinguishes it from these compounds. This structural difference can lead to variations in physical properties, reactivity, and biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

nonacosan-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O/c1-3-5-7-9-11-13-14-15-16-17-18-20-22-24-26-28-29(30)27-25-23-21-19-12-10-8-6-4-2/h3-28H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFPBNBKFLIUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60788791
Record name Nonacosan-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60788791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53098-66-1
Record name Nonacosan-12-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60788791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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